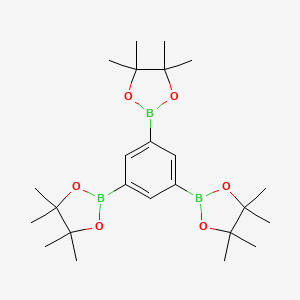

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzol

Übersicht

Beschreibung

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a useful research compound. Its molecular formula is C24H39B3O6 and its molecular weight is 456 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die eine wichtige Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese spielen. Die Boronsäureestergruppen der Verbindung reagieren in Gegenwart eines Palladiumkatalysators mit Arylhalogeniden unter Bildung von Biarylverbindungen. Diese Reaktion ist in der pharmazeutischen Industrie für die Synthese verschiedener Arzneimittelmoleküle von grundlegender Bedeutung.

Wasserstoffentwicklungsreaktion (HER)-Katalysatoren

Forscher haben diese Verbindung zur Herstellung eines zweidimensionalen kovalenten organischen Gerüsts (COF) verwendet. Wenn dieses COF auf eine Goldelektrode aufgebracht wird, verstärkt es die Wasserstoffentwicklungsreaktion (HER) deutlich und verdreifacht möglicherweise die Effizienz im Vergleich zu nacktem Gold. Diese Anwendung ist entscheidend für die Entwicklung effizienter und nachhaltiger Technologien zur Wasserstoffbrennstoffproduktion.

Organische Photovoltaik

Die Verbindung dient als aromatischer Linker bei der Synthese von gedrehten Perylen-Diimid (PDI)-basierten Multimeren . Diese Multimere haben aufgrund ihrer günstigen elektronischen Eigenschaften potenzielle Anwendungen in der organischen Photovoltaik und bieten einen Weg zu einer effizienteren Solarenergieumwandlung.

Konjugierte Polybenzothiadiazole

Durch Suzuki-Miyaura-Kreuzkupplungspolykondensationsreaktionen kann diese Verbindung zur Herstellung von konjugierten Polybenzothiadiazolen verwendet werden . Diese Polymere weisen vielversprechende Eigenschaften für optoelektronische Bauelemente aufgrund ihrer thermischen Stabilität und ihres Halbleitercharakters auf.

Synthese von konjugierten mikroporösen Polymer (CMP)-Nanopartikeln

Als Vernetzer wird 1,3,5-Benzoltriboronsäure-Tris(Pinacol)ester zur Synthese von konjugierten mikroporösen Polymer (CMP)-Nanopartikeln verwendet . Diese Nanopartikel haben eine Vielzahl von Anwendungen, darunter Gasspeicherung, Katalyse und als Komponenten in elektronischen Bauelementen.

Borylierungsreaktionen

Die Verbindung ist an Borylierungsreaktionen an der benzylischen C-H-Bindung von Alkylbenzolen beteiligt . In Gegenwart eines Palladiumkatalysators bildet es Pinacolbenzylboronat, ein Schlüsselzwischenprodukt in der organischen Synthese und der pharmazeutischen Chemie.

Hydroborierung von Alkinen und Alkenen

Es wird bei der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen verwendet, ein Verfahren, bei dem Bor über die Kohlenstoff-Kohlenstoff-Mehrfachbindung addiert wird. Diese Reaktion ist wichtig, um Bor in Moleküle einzubringen, die dann weiter in verschiedene funktionelle Gruppen umgewandelt werden können.

Herstellung von Sulfinamid-Derivaten

Die Verbindung kann mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphényltrifluoroborat reagieren, um Sulfinamid-Derivate herzustellen. Diese Derivate sind aufgrund ihrer biologischen Aktivität wertvoll bei der Synthese von Pharmazeutika und Agrochemikalien.

Eigenschaften

IUPAC Name |

2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLBYNBPONPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718345 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365564-05-2 | |

| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Phenyltriboronic acid, tris(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of the uranium-sorbing material?

A: 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene serves as a crucial building block in the synthesis of the conjugated microporous polymer (CMP) designed for uranium sorption. It undergoes a Suzuki coupling reaction with 2,7-dibromo-9,9′-bis(diethyl propylphosphonate)fluorene. This reaction forms the backbone of the CMP-EP material, which possesses the desired porosity and incorporates the ethylphosphate ligands responsible for binding uranium ions [].

Q2: How does the structure of the resulting CMP-EP material contribute to its uranium sorption capabilities?

A: The Suzuki coupling reaction results in a CMP-EP material with a high surface area due to its microporous structure []. This high surface area provides ample binding sites for uranium. Furthermore, the incorporation of ethylphosphate ligands within the CMP-EP structure is key to its selectivity. These ligands exhibit a strong affinity for uranium(VI) ions, even in the highly acidic environment of HLWs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.